N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole carbohydrazide derivative characterized by a 4-hydroxyphenyl ethylidene group and a 5-methylthiophen-2-yl substituent. Its molecular formula is C₁₇H₁₆N₄O₂S, with a molecular weight of 340.40 g/mol and a monoisotopic mass of 340.0994 g/mol . The compound’s structure includes an (E)-configured imine bond, confirmed via single-crystal X-ray diffraction in related analogs .
Properties
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-3-8-16(24-10)14-9-15(20-19-14)17(23)21-18-11(2)12-4-6-13(22)7-5-12/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEBPFLWLPNZKS-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302917-79-9 | |
| Record name | N'-(1-(4-HO-PHENYL)ETHYLIDENE)-3-(5-ME-2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H16N4O2S, with a molecular weight of 340.4 g/mol. The compound features a pyrazole ring, a hydrazide moiety, and aromatic substituents that contribute to its biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds often display significant antimicrobial properties. For instance, some synthesized pyrazole carboxamides have demonstrated notable antifungal activity .
- Anticancer Properties : Pyrazole derivatives are known for their anticancer effects. This compound has been evaluated for its potential to inhibit cancer cell proliferation .
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antidiabetic Activity : Some studies suggest that pyrazole derivatives can enhance insulin sensitivity and exhibit hypoglycemic effects .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Binding : Interaction studies indicate that this compound can bind to specific receptors or enzymes, influencing various biological processes .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-pyrazine-2-carbohydrazide | Pyrazine ring instead of pyrazole | Antitumor | Different heterocyclic core |
| 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl | Lacks hydrazone linkage | Antimicrobial | No hydroxyl group |
| 3-(Pyridazin-4-yl)-5,6-dihydro-4H-oxadiazine | Contains oxadiazine instead of pyrazole | Antifungal | Different ring structure |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Synthesis and Antimicrobial Evaluation : A recent study synthesized various pyrazole derivatives and tested them against bacterial strains, highlighting the significant antimicrobial activity exhibited by this compound .
- Anticancer Studies : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Research : The anti-inflammatory effects were assessed in models of inflammation, demonstrating the compound's ability to reduce inflammatory markers significantly .
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study involving various pyrazole compounds, including derivatives similar to N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide, notable antifungal activity was observed against several phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani .
Anticancer Properties
Pyrazole derivatives have also been studied for their anticancer potential. A series of synthesized pyrazoles demonstrated cytotoxic effects on various cancer cell lines, suggesting that compounds like this compound could serve as lead compounds in cancer therapy .
Fungicides
Given the antimicrobial properties of pyrazole derivatives, this compound may serve as a potential fungicide in agricultural settings. The ability to inhibit fungal pathogens can help in protecting crops from diseases, thereby enhancing yield and quality .
Plant Growth Regulators
Research into related pyrazole compounds has shown promise as plant growth regulators. These compounds can influence growth patterns and stress responses in plants, making them valuable in sustainable agriculture practices .
Photoluminescent Properties
Some pyrazole derivatives exhibit photoluminescent properties, which can be harnessed in material science for developing sensors or optoelectronic devices. While specific studies on this compound are scarce, the general trend in pyrazoles suggests potential applications in this field .
Crystal Engineering
The crystal structure of related pyrazoles has been characterized using X-ray diffraction techniques, revealing insights into their packing and stability . This knowledge is crucial for designing materials with specific properties for applications ranging from pharmaceuticals to nanotechnology.
Case Study 1: Antifungal Activity Evaluation
In a controlled study, a series of pyrazole derivatives were tested against common agricultural fungal pathogens. The results indicated that compounds structurally similar to this compound exhibited significant antifungal activity compared to standard fungicides.
Case Study 2: Anticancer Screening
A recent investigation into the anticancer properties of pyrazole derivatives involved screening against various cancer cell lines. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutics, indicating their potential as new therapeutic agents.
Comparison with Similar Compounds
Structural analogs of the target compound differ primarily in substituents on the phenyl ring (e.g., chloro, methoxy, dimethylamino) and heterocyclic moieties (e.g., benzofuran, triazole). These modifications influence physicochemical properties, bioactivity, and binding interactions.
Structural and Physicochemical Comparisons
Key Observations :
- Hydroxyl substituent (target compound) increases polarity and hydrogen-bonding capacity compared to chloro or methoxy groups .
- Methoxy and dimethylamino groups improve solubility and electronic effects, which may influence receptor binding .
Computational and Structural Studies
- DFT Calculations :
- (E)-N′-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide exhibited a HOMO-LUMO gap of 4.1 eV , indicating moderate reactivity, with electron density localized on the pyrazole and methoxyphenyl groups .
- The target compound’s hydroxyl group is predicted to form strong hydrogen bonds (e.g., with Thr766 in EGFR kinase) in molecular docking simulations .
- Crystallography :
- Single-crystal studies of analogs (e.g., N′-(1-(4-chlorophenyl)ethylidene) derivatives ) reveal planar pyrazole-thiophene systems and intramolecular N–H···O hydrogen bonds stabilizing the (E)-configuration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide?
- Methodology :
- Step 1 : Synthesize the pyrazole core via cyclization of β-diketones or β-ketoesters with hydrazine under acidic/basic conditions.
- Step 2 : Introduce the 5-methylthiophen-2-yl group using Suzuki-Miyaura coupling or nucleophilic substitution with a thiophene halide.
- Step 3 : Form the hydrazone linkage by condensing the pyrazole-carbohydrazide intermediate with 4-hydroxyacetophenone under reflux in ethanol with catalytic acetic acid .
- Optimization : Monitor reaction progress via TLC or HPLC. Use polar aprotic solvents (e.g., DMF) for better solubility of aromatic intermediates .
Q. How can researchers characterize the structural and purity profile of this compound?
- Analytical Techniques :
| Technique | Parameters | Purpose |
|---|---|---|
| 1H/13C NMR | δ 7.2–8.5 ppm (aromatic protons), δ 2.5–3.0 ppm (thiophene-CH3) | Confirm regiochemistry and substituent positions |
| IR Spectroscopy | Peaks at 1650–1680 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (N-H stretch) | Validate hydrazide and hydrazone functional groups |
| Mass Spectrometry | High-resolution MS (HRMS) to match molecular ion [M+H]+ | Verify molecular formula and purity |
- Purity Check : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or tyrosinase inhibition .
Advanced Research Questions
Q. How can molecular docking predict the interaction of this compound with biological targets?
- Protocol :
- Target Selection : Use PDB databases (e.g., 4COX for COX-2) for docking studies.
- Software : AutoDock Vina or Schrödinger Suite with optimized force fields.
- Parameters : Grid box centered on the active site, Lamarckian genetic algorithm for conformational sampling.
- Validation : Compare binding affinity (ΔG) and pose reproducibility with known inhibitors (e.g., celecoxib) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in antimicrobial activity may arise from:
- Assay Variability : Standardize inoculum size (CFU/mL) and incubation time.
- Solubility Issues : Use DMSO as a co-solvent (≤1% v/v) to enhance compound dissolution .
- Structural Confounders : Verify purity via elemental analysis and exclude degradation products .
Q. How does substituent variation (e.g., thiophene vs. phenyl groups) affect bioactivity?
- SAR Study Design :
| Substituent | Biological Activity Trend |
|---|---|
| 5-Methylthiophen-2-yl | Enhanced lipophilicity → improved membrane permeability |
| 4-Hydroxyphenyl | Hydrogen-bond donors → COX-2 selectivity |
Q. What are the stability profiles of this compound under varying pH and temperature?
- Stability Testing :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.
- Thermal Stability : TGA/DSC analysis (5–10°C/min ramp) to identify decomposition temperatures.
- Light Sensitivity : Conduct ICH Q1B photostability testing .
Methodological Notes
- Avoid Commercial Sources : Prioritize in-house synthesis or academic suppliers (e.g., Sigma-Aldrich) over non-peer-reviewed vendors.
- Data Reproducibility : Report reaction yields, purity thresholds, and biological replicates (n ≥ 3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
